3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid
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Overview
Description
3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It is a white crystalline solid that is soluble in alcohol and ether but insoluble in water . This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the substitution of hydrogen atoms on the indole ring to introduce the propanoic acid group . The reaction typically requires specific reagents and conditions, such as the use of N,N-dimethylmethylene ammonium chloride in acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include p-toluenesulfonic acid in toluene, which can yield different indole derivatives . Major products formed from these reactions include benzofuro[3,2-b]indole and diindole-2-carboxylate .
Scientific Research Applications
This compound has several scientific research applications across various fields. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, indole derivatives, including 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid, have shown potential as biologically active compounds for treating cancer, microbial infections, and other disorders . In the industry, it can be used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. As an indole derivative, it may interact with cellular receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid can be compared with other similar compounds, such as 2,3,3-trimethylindolenine and 1-ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide . These compounds share the indole core structure but differ in their functional groups and properties.
Properties
IUPAC Name |
3-(2,3,3-trimethylindol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-14(2,3)11-8-10(5-7-13(16)17)4-6-12(11)15-9/h4,6,8H,5,7H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMIOCZMNPBLPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670542 |
Source
|
Record name | 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072069-91-0 |
Source
|
Record name | 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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